N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide
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Overview
Description
“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C9 H15 N3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis
The structure of the compound was elucidated by IR, mass, and one- and two-dimensional NMR spectra . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis
The mechanism of the second step in the synthesis process was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Physical and Chemical Properties Analysis
The compound has a molecular weight of 238.16 .Scientific Research Applications
Synthesis of Heterocyclic Derivatives
The synthesis of heterocyclic compounds is a significant area of research for this chemical. For instance, research led by Bacchi et al. (2005) involved catalytic reactions under oxidative carbonylation conditions to produce tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, highlighting the compound's utility in creating diverse heterocycles with potential applications in medicinal chemistry and material science (Bacchi, Costa, Della Ca', Gabriele, Salerno, & Cassoni, 2005).
Novel Derivatives and Their Synthesis
Aghekyan et al. (2009) reported on the synthesis of novel 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide derivatives, demonstrating the versatility of this compound in synthesizing complex structures that could be useful for developing new pharmacologically active molecules (Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan, 2009).
Applications in Medicinal Chemistry
Another study conducted by Ashry et al. (2019) explored the synthesis of tetrahydroindazol-4(5H)one and 7-thione from reactions of functionalized cyclic enaminones with hydrazine. This research demonstrates the compound's relevance in creating indazole derivatives, which are crucial scaffolds in medicinal chemistry for the development of new therapeutic agents (Ashry, Awad, & Bdeewy, 2019).
Chemoselective Reactions
Misra et al. (2015) discussed the chemoselective hydration of glycosyl cyanides to C-glycosyl formamides using ruthenium complexes in aqueous media, showcasing the compound's potential in selective synthesis processes that can be pivotal in developing novel carbohydrate-based molecules with diverse biological activities (Misra, Bokor, Kun, Bolyog-Nagy, Kathó, Joó, & Somsák, 2015).
Future Directions
The universal requirements on heterocyclic compounds for their potential activities against microorganisms and significance in the pharmaceutical field have prompted the synthesis of indazoles from cyclic keto esters . This suggests that there could be potential future research directions in exploring the biological activities of these compounds.
Mechanism of Action
Target of Action
It is known that indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives have been found to exhibit a wide variety of biological properties . For instance, some indazole derivatives have been found to possess anti-inflammatory activity . They inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
Indazole derivatives have been found to affect various biochemical pathways related to inflammation and cancer . For instance, they can inhibit the production of inflammatory mediators such as PGE2, TNF-α, and MMP-13 .
Result of Action
Indazole derivatives have been found to exhibit anti-inflammatory activity, suggesting that they may reduce inflammation at the molecular and cellular levels .
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-18-14-9-5-4-8-12(14)13(17-18)10-16-15(19)11-6-2-3-7-11/h11H,2-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHXYJJCHBNMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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